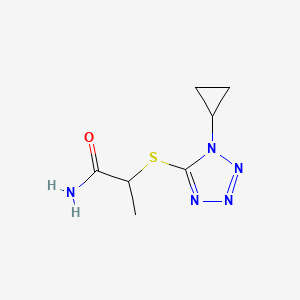
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide is a chemical compound with the molecular formula C7H11N5OS It is known for its unique structure, which includes a cyclopropyl group and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide typically involves the reaction of a cyclopropyl-substituted tetrazole with a suitable thiol reagent. One common method involves the deprotonation of a protected 1H-tetrazole using a mixed zinc-magnesium base, followed by a cross-coupling reaction with a thiol . This method is known for its high yield and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet specific requirements. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted tetrazole derivatives. These products have diverse applications in different fields of research and industry.
Applications De Recherche Scientifique
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can act as an enzyme inhibitor or modulator of biological pathways, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, modulating various signaling pathways. The tetrazole ring plays a crucial role in its biological activity, allowing it to bind to specific enzymes or receptors and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]propanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amide group.
1-Cyclopropyl-1H-tetrazole-5-thiol: This compound lacks the propanamide moiety and is used as a precursor in the synthesis of various derivatives.
Uniqueness
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide is unique due to its combination of a cyclopropyl group and a tetrazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11N5OS |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
2-(1-cyclopropyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C7H11N5OS/c1-4(6(8)13)14-7-9-10-11-12(7)5-2-3-5/h4-5H,2-3H2,1H3,(H2,8,13) |
Clé InChI |
XVGYHDAIGKFXOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)SC1=NN=NN1C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
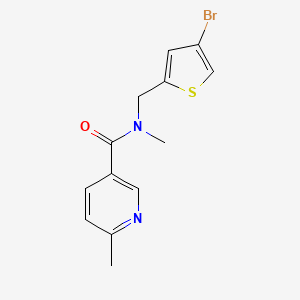
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
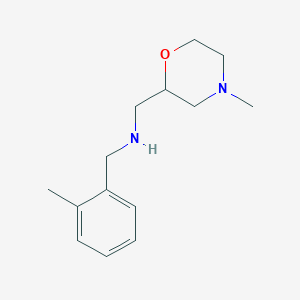

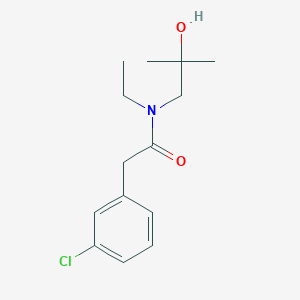

![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(1-oxidopiperidin-1-ium-1-yl)piperidine-1-carboxylate](/img/structure/B14915654.png)
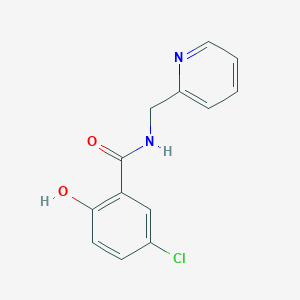
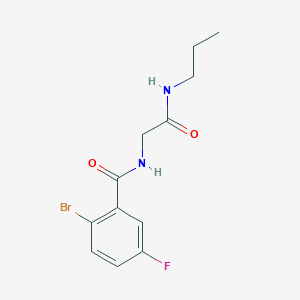
![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)
![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)

![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
